molecular formula C7H10N2O B1315454 2-(Pyridin-4-yloxy)ethanamine CAS No. 259816-44-9

2-(Pyridin-4-yloxy)ethanamine

Cat. No.: B1315454
CAS No.: 259816-44-9
M. Wt: 138.17 g/mol
InChI Key: YSUKTUWMBAKSSV-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yloxy)ethanamine is an organic compound with the molecular formula C7H10N2O. It is characterized by a pyridine ring attached to an ethanamine group through an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-4-yloxy)ethanamine typically involves the reaction of 4-hydroxypyridine with 2-chloroethylamine. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction conditions generally include heating the mixture to a temperature of around 80-100°C for several hours .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-(Pyridin-4-yloxy)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Pyridin-4-yloxy)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yloxy)ethanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction pathways, where the compound influences cellular responses by activating or inhibiting specific proteins .

Comparison with Similar Compounds

  • 2-(Pyridin-3-yloxy)ethanamine
  • 2-(Pyridin-2-yloxy)ethanamine
  • 2-(Pyrimidin-4-yloxy)ethanamine

Comparison: 2-(Pyridin-4-yloxy)ethanamine is unique due to the position of the oxygen atom on the pyridine ring, which influences its reactivity and binding properties. Compared to its isomers, such as 2-(Pyridin-3-yloxy)ethanamine and 2-(Pyridin-2-yloxy)ethanamine, the 4-positioned oxygen atom provides distinct steric and electronic effects, making it suitable for specific applications .

Properties

IUPAC Name

2-pyridin-4-yloxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-3-6-10-7-1-4-9-5-2-7/h1-2,4-5H,3,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUKTUWMBAKSSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40478284
Record name 2-(Pyridin-4-yloxy)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40478284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259816-44-9
Record name 2-(Pyridin-4-yloxy)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40478284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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